6-Chloro-4-methoxy-3-methylpyridazine

Description

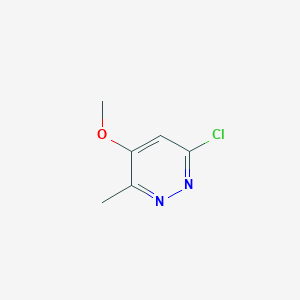

6-Chloro-4-methoxy-3-methylpyridazine (CAS 528878-33-3) is a heterocyclic compound featuring a pyridazine core substituted with chlorine, methoxy, and methyl groups at positions 6, 4, and 3, respectively. Pyridazines are six-membered aromatic rings with two adjacent nitrogen atoms, and substitutions significantly influence their electronic, steric, and reactive properties. This compound is commercially available as a specialty chemical (1 g for USD 763) and is used in pharmaceutical and agrochemical research, particularly as a synthetic intermediate . Its methoxy and chloro groups render it both electron-rich (via the methoxy donor) and electron-deficient (via the chloro acceptor), enabling diverse reactivity in nucleophilic and electrophilic reactions .

Properties

CAS No. |

528878-33-3 |

|---|---|

Molecular Formula |

C6H7ClN2O |

Molecular Weight |

158.58 g/mol |

IUPAC Name |

6-chloro-4-methoxy-3-methylpyridazine |

InChI |

InChI=1S/C6H7ClN2O/c1-4-5(10-2)3-6(7)9-8-4/h3H,1-2H3 |

InChI Key |

XNALUGIAHDILBT-UHFFFAOYSA-N |

SMILES |

CC1=NN=C(C=C1OC)Cl |

Canonical SMILES |

CC1=NN=C(C=C1OC)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazine Derivatives

The following analysis compares 6-chloro-4-methoxy-3-methylpyridazine with analogs differing in substituent type, position, or functional groups. Key differences in reactivity, synthesis, and applications are highlighted.

Substituent Position and Electronic Effects

Physicochemical Properties

| Property | This compound | 6-Chloro-4-methylpyridazin-3(2H)-one | 3-Chloro-4-methylpyridazine |

|---|---|---|---|

| Molecular Weight (g/mol) | 174.6 | 158.5 | 144.6 |

| Polarity | Moderate (OCH₃ enhances polarity) | High (ketone group) | Low (non-polar substituents) |

| Solubility | Soluble in DMF, THF, dichloromethane | Soluble in polar aprotic solvents | Limited solubility in water |

| Thermal Stability | Stable up to 150°C | Decomposes above 120°C (ketone) | Stable up to 200°C |

Reactivity and Functionalization Potential

- Nucleophilic Substitution : The C6-Cl bond in this compound is highly reactive toward nucleophiles (e.g., amines, thiols), facilitated by the electron-donating methoxy group at C4. This contrasts with 6-chloro-5-methylpyridazin-3-amine, where steric hindrance from C5-CH₃ slows substitution .

- Electrophilic Aromatic Substitution : Methoxy at C4 activates the ring for electrophilic attack at C5, a site less accessible in analogs like 3-chloro-4-methylpyridazine due to competing steric effects .

- Cross-Coupling Reactions : Palladium-catalyzed reactions (e.g., Suzuki) are feasible at C6-Cl but require careful optimization due to the electron-rich environment from OCH₃ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.